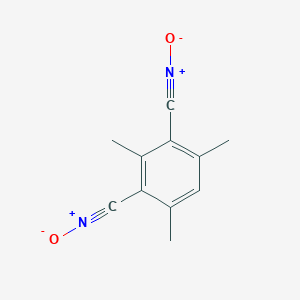
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide is an organic compound with a unique structure that includes three methyl groups and two nitrile groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide typically involves the oxidation of 2,4,6-trimethylisophthalonitrile. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions, typically at a temperature of around 50-60°C, to ensure the selective oxidation of the nitrile groups to the corresponding N,N’-dioxide.
Industrial Production Methods
In an industrial setting, the production of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to the required temperature and pressure conditions to achieve the desired conversion. The product is subsequently purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N,N’-dioxide groups back to nitrile groups.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, such as chlorine or bromine, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Highly oxidized derivatives of the original compound.
Reduction: 2,4,6-trimethylisophthalonitrile.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
類似化合物との比較
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide can be compared with other similar compounds, such as:
2,4,6-trimethylisophthalonitrile: Lacks the N,N’-dioxide groups and has different reactivity and applications.
Isophthalonitrile: Lacks the methyl groups and has different physical and chemical properties.
2,4,6-trimethylbenzonitrile: Similar structure but lacks the second nitrile group.
特性
CAS番号 |
15138-43-9 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4H,1-3H3 |
InChIキー |
YZHOPEMIKZYPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
正規SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Key on ui other cas no. |
15138-43-9 |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
2,4,6-Trimethyl-1,3-benzenedicarbonitrile oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















